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molecular formula C11H10INO2 B8437173 1-Methyl-3-iodo-4-methoxyquinolin-2(1H)-one

1-Methyl-3-iodo-4-methoxyquinolin-2(1H)-one

Cat. No. B8437173
M. Wt: 315.11 g/mol
InChI Key: IEISAZOVYISDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07884204B2

Procedure details

1M hexane solution of trimethylsilyldiazomethane (10 ml) and methanol (5 ml) were added to 4-hydroxy-3-iodo-1-methyl-2(1H)-quinolinone (500 mg) and stirred at room temperature for one hour. The reaction solution was concentrated and purified with a silica gel chromatography (hexane-ethyl acetate) to obtain the title compound (479 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1]CCCCC.C[Si](C=[N+]=[N-])(C)C.[OH:14][C:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[N:18]([CH3:25])[C:17](=[O:26])[C:16]=1[I:27]>CO>[I:27][C:16]1[C:17](=[O:26])[N:18]([CH3:25])[C:19]2[C:24]([C:15]=1[O:14][CH3:1])=[CH:23][CH:22]=[CH:21][CH:20]=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
10 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
500 mg
Type
reactant
Smiles
OC1=C(C(N(C2=CC=CC=C12)C)=O)I
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
CUSTOM
Type
CUSTOM
Details
purified with a silica gel chromatography (hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC=1C(N(C2=CC=CC=C2C1OC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 479 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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